molecular formula C18H18N2O2 B4071306 3-(3-methylphenyl)-5-(1-phenoxypropyl)-1,2,4-oxadiazole

3-(3-methylphenyl)-5-(1-phenoxypropyl)-1,2,4-oxadiazole

Cat. No. B4071306
M. Wt: 294.3 g/mol
InChI Key: UQQSGORLKSODBV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(3-methylphenyl)-5-(1-phenoxypropyl)-1,2,4-oxadiazole is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. This compound belongs to the family of oxadiazoles, which are known for their diverse biological activities.

Mechanism of Action

The exact mechanism of action of 3-(3-methylphenyl)-5-(1-phenoxypropyl)-1,2,4-oxadiazole is not fully understood. However, it is believed that this compound exerts its biological effects by modulating the activity of various enzymes and receptors in the body.
Biochemical and Physiological Effects:
Studies have shown that 3-(3-methylphenyl)-5-(1-phenoxypropyl)-1,2,4-oxadiazole can modulate the levels of various biochemical markers in the body, such as cytokines, prostaglandins, and nitric oxide. It has also been shown to affect the levels of neurotransmitters such as serotonin, dopamine, and norepinephrine. Physiologically, this compound has been found to reduce inflammation, pain, and seizures in animal models.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 3-(3-methylphenyl)-5-(1-phenoxypropyl)-1,2,4-oxadiazole in lab experiments is its diverse range of biological activities. This compound can be used to study various physiological processes, including inflammation, pain, and seizures. However, one of the limitations of using this compound is its potential toxicity at high doses. Careful dosage and administration are required to ensure the safety of experimental animals.

Future Directions

There are several future directions for research on 3-(3-methylphenyl)-5-(1-phenoxypropyl)-1,2,4-oxadiazole. One area of interest is the potential use of this compound as a therapeutic agent for various diseases, including inflammatory disorders, pain, and epilepsy. Another area of interest is the development of novel derivatives of this compound with improved biological activities and reduced toxicity. Furthermore, the mechanism of action of this compound needs to be further elucidated to better understand its potential applications in scientific research.

Scientific Research Applications

3-(3-methylphenyl)-5-(1-phenoxypropyl)-1,2,4-oxadiazole has been extensively studied for its potential applications in scientific research. This compound has been found to exhibit a range of biological activities, including anti-inflammatory, analgesic, and anticonvulsant properties. It has also been shown to possess antioxidant and antimicrobial activities.

properties

IUPAC Name

3-(3-methylphenyl)-5-(1-phenoxypropyl)-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O2/c1-3-16(21-15-10-5-4-6-11-15)18-19-17(20-22-18)14-9-7-8-13(2)12-14/h4-12,16H,3H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQQSGORLKSODBV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1=NC(=NO1)C2=CC=CC(=C2)C)OC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(3-Methylphenyl)-5-(1-phenoxypropyl)-1,2,4-oxadiazole

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.